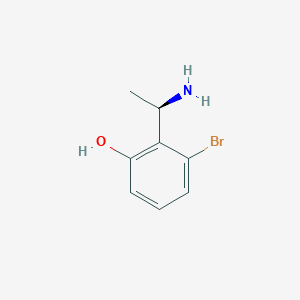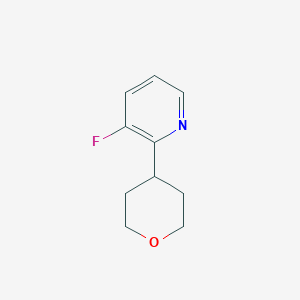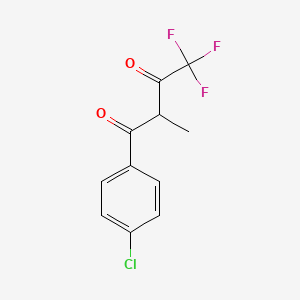
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a difluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a suitable leaving group.
Difluoromethoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and thiourea.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-Azidoethyl)-2-(difluoromethoxy)benzene.
科学的研究の応用
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It can be used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
作用機序
The mechanism by which 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)-2-(difluoromethoxy)benzene
- 1-(2-Bromoethyl)-4-(difluoromethoxy)benzene
- 1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene
Uniqueness
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is unique due to the presence of both the bromoethyl and difluoromethoxy groups, which confer distinct reactivity and properties
特性
分子式 |
C9H9BrF2O |
|---|---|
分子量 |
251.07 g/mol |
IUPAC名 |
1-(2-bromoethyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C9H9BrF2O/c10-6-5-7-3-1-2-4-8(7)13-9(11)12/h1-4,9H,5-6H2 |
InChIキー |
CJVDIDOSYWCATQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCBr)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







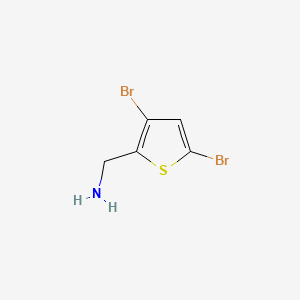
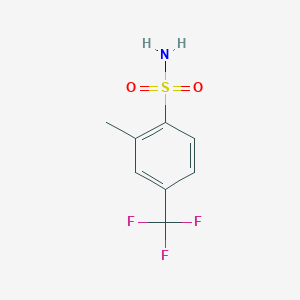
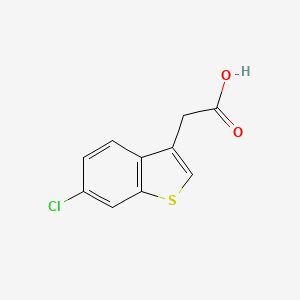
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)

